2-(bromomethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene
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Overview
Description
2-(bromomethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene is a heterocyclic compound that contains a thiophene ring fused with a cyclopentane ring. The presence of a bromomethyl group at the 2-position of the thiophene ring makes it a versatile intermediate in organic synthesis. Thiophene derivatives are known for their wide range of applications in medicinal chemistry, material science, and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(bromomethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene typically involves the bromination of a suitable precursor. One common method involves the bromination of 5,6-dihydro-4H-cyclopenta[b]thiophene using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like dichloromethane at room temperature .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and automated systems to control the addition of reagents and maintain the reaction temperature .
Chemical Reactions Analysis
Types of Reactions
2-(bromomethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the bromine atom or to hydrogenate the thiophene ring.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in solvents such as acetic acid or dichloromethane.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) under hydrogen atmosphere.
Major Products Formed
Nucleophilic Substitution: Formation of azides, thiols, or ethers.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of dehalogenated or hydrogenated products.
Scientific Research Applications
2-(bromomethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene has several applications in scientific research:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic properties.
Material Science: Employed in the development of conjugated polymers for electronic and optoelectronic applications.
Industrial Chemistry: Utilized in the synthesis of agrochemicals and specialty chemicals
Mechanism of Action
The mechanism of action of 2-(bromomethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene depends on the specific reaction it undergoes. In nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing the nucleophile to attack the carbon atom. In oxidation reactions, the sulfur atom in the thiophene ring is oxidized to form sulfoxides or sulfones. In reduction reactions, the bromine atom is removed or the thiophene ring is hydrogenated .
Comparison with Similar Compounds
Similar Compounds
2-(bromomethyl)thiophene: Similar structure but lacks the fused cyclopentane ring.
2-bromo-3-methylthiophene: Contains a methyl group instead of a bromomethyl group.
2-(2-bromoethyl)thiophene: Contains an ethyl group instead of a methyl group .
Properties
Molecular Formula |
C8H9BrS |
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Molecular Weight |
217.13 g/mol |
IUPAC Name |
2-(bromomethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene |
InChI |
InChI=1S/C8H9BrS/c9-5-7-4-6-2-1-3-8(6)10-7/h4H,1-3,5H2 |
InChI Key |
JJYGULMUAXUVLR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)SC(=C2)CBr |
Origin of Product |
United States |
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